molecular formula C17H11NO5S2 B2387715 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 872696-25-8

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No. B2387715
M. Wt: 373.4
InChI Key: METCIJBMPXLIQG-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form 5-[(4-hydroxyphenyl)methylidene]-4-thioxo-2-imidazolidinone. This intermediate is then reacted with 2-hydroxy-5-nitrobenzoic acid to form the desired product.

Starting Materials
4-hydroxybenzaldehyde, thiosemicarbazide, 2-hydroxy-5-nitrobenzoic acid

Reaction
Step 1: Condensation of 4-hydroxybenzaldehyde with thiosemicarbazide in ethanol to form 5-[(4-hydroxyphenyl)methylidene]-4-thioxo-2-imidazolidinone., Step 2: Reduction of the nitro group in 2-hydroxy-5-nitrobenzoic acid using iron and hydrochloric acid to form 2-hydroxy-5-aminobenzoic acid., Step 3: Reaction of 5-[(4-hydroxyphenyl)methylidene]-4-thioxo-2-imidazolidinone with 2-hydroxy-5-aminobenzoic acid in ethanol to form 2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid.

properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S2/c19-11-4-1-9(2-5-11)7-14-15(21)18(17(24)25-14)10-3-6-13(20)12(8-10)16(22)23/h1-8,19-20H,(H,22,23)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METCIJBMPXLIQG-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

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